diABZI STING agonist-1 3HCl

Übersicht

Beschreibung

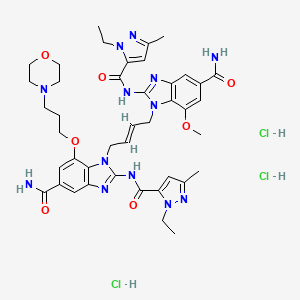

diABZI STING agonist-1 3HCl is a selective stimulator of interferon genes (STING) receptor agonist . It is known to induce the secretion of IFN-beta in human peripheral blood mononuclear cells . It is also part of a family of small-molecule amidobenzimidazoles (ABZI) identified to compete with 2’3’-cGAMP .

Synthesis Analysis

The synthesis of diABZI STING agonist-1 3HCl involves a series of benzo [b]thiophene-2-carboxamide derivatives . The proposed binding mode of these compounds and the STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction formed between the agonist and the CDN-binding domain of the STING protein .

Molecular Structure Analysis

diABZI STING agonist-1 3HCl is a small molecule, non-cyclic dinucleotide . It takes advantage of the symmetrical nature of STING, with two ABZI molecules linked to create a single optimized dimeric ligand .

Chemical Reactions Analysis

diABZI STING agonist-1 3HCl is an agonist of the STING pathway . It induces secretion of IFN-beta in human peripheral blood mononuclear cells . It also decreases the level of severe acute respiratory coronavirus 2 (SARS-CoV-2) RNA in primary human bronchial airway epithelial cells .

Physical And Chemical Properties Analysis

diABZI STING agonist-1 3HCl has a molecular weight of 959.3 g/mol . It is soluble in water at a concentration of 2 mg/ml . The working concentration ranges from 0.01 to 30 µM .

Wissenschaftliche Forschungsanwendungen

Cancer Immunotherapy

diABZI STING agonist-1 trihydrochloride: has shown promise in enhancing the efficacy of cancer immunotherapy. It activates the STING pathway, which in turn can improve the cytotoxicity of T cells towards cancer cells . This activation leads to the production of interferon-γ and increases the presentation of tumor antigens, potentially making it a valuable strategy to boost TCR-T cancer immunotherapy .

Antiviral Responses

Research indicates that diABZI can play a significant role in antiviral defense. It has been found to inhibit the cytopathic effect of the human coronavirus 229E in infected cells and decrease the level of SARS-CoV-2 RNA in primary human bronchial airway epithelial cells . This suggests its potential application in the treatment of viral infections, including COVID-19.

Tumor Growth Inhibition

In preclinical models, treatment with diABZI has significantly inhibited tumor growth. For instance, in a mouse model of colorectal cancer, diABZI treatment resulted in a decrease in tumor volume and an increase in survival rates . This points to its potential use as a therapeutic agent in oncology.

Activation of Immune Response

diABZI: is known to induce the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo . This activation is crucial for initiating and sustaining an effective immune response, which can be leveraged in various therapeutic applications, particularly in immunodeficiency disorders.

Structural Studies of STING Activation

diABZI: has contributed to our understanding of the STING activation mechanism. Unlike classical cyclic dinucleotides (CDNs) that require a closed ‘lid’ conformation for STING activation, diABZI activates STING while maintaining an open conformation . This insight is valuable for the design of new STING agonists with different activation dynamics.

Enhancement of Bioavailability

Due to its novel chemical class, diABZI offers different physicochemical properties, such as increased bioavailability compared to classical CDN STING agonists . This feature is particularly important for clinical development, as it could lead to more effective drug formulations.

Modulation of TCR Signaling Pathways

diABZI: has been shown to modulate TCR signaling pathways, which are essential for T cell activation and function . By enhancing these pathways, diABZI could improve the efficacy of T cell-based therapies, especially in the context of low-expression antigen cancer cells.

Wirkmechanismus

Target of Action

The primary target of diABZI STING Agonist-1 Trihydrochloride is the Stimulator of Interferon Genes (STING) pathway . STING is a critical component of the innate immune system and plays a significant role in the production of type-I interferons and pro-inflammatory cytokines .

Mode of Action

diABZI STING Agonist-1 Trihydrochloride is a potent, non-nucleotide-based ligand that activates STING . Unlike classical STING agonists, diABZI STING Agonist-1 Trihydrochloride activates STING while maintaining its open conformation . This unique mode of action is due to the symmetrical nature of STING, with two molecules of diABZI linked to create a single optimized dimeric ligand .

Biochemical Pathways

Upon activation by diABZI STING Agonist-1 Trihydrochloride, the STING pathway triggers the production of type-I interferons and pro-inflammatory cytokines . This leads to a cascade of immune responses, including the activation of the NF-κB and IRF-dependent responses .

Pharmacokinetics

diABZI STING Agonist-1 Trihydrochloride is water-soluble, which contributes to its increased bioavailability . It is provided as a lyophilized product and is stable for up to 3 months when properly stored at -20 °C .

Result of Action

The activation of STING by diABZI STING Agonist-1 Trihydrochloride leads to the production of type-I interferons and pro-inflammatory cytokines . This results in a robust immune response that has been shown to significantly inhibit tumor growth in a mouse model of colorectal cancer . Furthermore, it has been shown to suppress infection by diverse strains of SARS-CoV-2, including variants of concern .

Action Environment

The action of diABZI STING Agonist-1 Trihydrochloride can be influenced by environmental factors. For instance, its stability is affected by temperature, as it needs to be stored at -20 °C

Safety and Hazards

diABZI STING agonist-1 3HCl is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints . After skin contact, it is recommended to flush with copious amounts of water .

Zukünftige Richtungen

STING agonists like diABZI STING agonist-1 3HCl are a new class of agents that activate the immune response to improve tumor control . A wide range of preclinical experiments, translational data, and ongoing clinical trials support the therapeutic use of STING agonists in patients . Future research directions include further optimization of the drug’s chemical structure to improve its activity and selectivity, deeper exploration of the drug’s combination with other immunotherapies to produce better therapeutic effects, and exploration of the drug’s potential applications in other diseases .

Eigenschaften

IUPAC Name |

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKESNWHACHILIV-BILRHTGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54Cl3N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diABZI STING agonist-1 trihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384597.png)

![5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1384599.png)

![(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1384610.png)